molecular formula C12H20NO5- B14070688 1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate

1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B14070688
M. Wt: 258.29 g/mol
InChI Key: PROTYRUPPQJDBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl and methyl groups attached to a piperidine ring, which also contains hydroxyl and dicarboxylate functionalities.

Preparation Methods

The synthesis of 1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and methyl piperidine-3-carboxylate as starting materials . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and dicarboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups .

Comparison with Similar Compounds

1-tert-Butyl 3-methyl-5-hydroxypiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H20NO5-

Molecular Weight

258.29 g/mol

IUPAC Name

5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-8(14)5-12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/p-1

InChI Key

PROTYRUPPQJDBA-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.